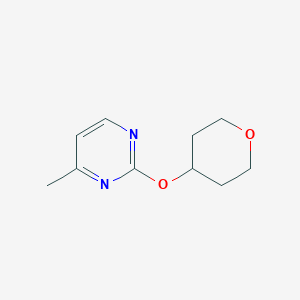

4-Methyl-2-(oxan-4-yloxy)pyrimidine

Description

Properties

IUPAC Name |

4-methyl-2-(oxan-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-2-5-11-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSZWTFMLPYETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyrimidine can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,4,5-trichloropyrimidine with an appropriate nucleophile. For instance, the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxan-4-yloxy)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxan-4-yloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Methyl-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, pyrimidine derivatives are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 2-position substituent critically influences solubility, lipophilicity, and reactivity. Key comparisons include:

- Solubility : The oxan-4-yloxy group balances lipophilicity and polarity, likely improving aqueous solubility over methylthio derivatives but remaining less polar than hydroxyl analogs .

- Metabolic Stability : Ethers are generally more stable than thioethers, which may undergo S-oxidation. This could enhance the pharmacokinetic profile of the oxan-4-yloxy compound .

Kinase Inhibition (VPS34)

- Sulfone/Sulfoxide Derivatives : In -methyl-2-(methylthio)pyrimidine analogs oxidized to sulfones/sulfoxides showed measurable VPS34 inhibition (IC50 values in µM range). The electron-withdrawing sulfone group enhanced binding affinity .

Antibacterial Activity

- Thioether and Aryl Derivatives : highlights 2-mercapto- and aryl-substituted pyrimidines with antibacterial activity. Lipophilic groups (e.g., thiophene, phenyl) enhance membrane permeability .

- Oxan-4-yloxy Group : The cyclic ether may provide balanced lipophilicity for bacterial membrane penetration while avoiding excessive hydrophobicity .

CNS-Targeted Compounds

- Piperidinyl Derivatives : Basic amines (e.g., 4-methyl-2-(piperidin-4-yl)pyrimidine) are explored for CNS targets due to blood-brain barrier penetration. The oxan-4-yloxy group’s polarity may limit CNS uptake but improve peripheral targeting .

Biological Activity

4-Methyl-2-(oxan-4-yloxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2198300-48-8

- Molecular Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from related studies suggest:

- Substituent Effects : The presence of the oxan group enhances solubility and bioavailability, potentially increasing the compound's efficacy.

- Methyl Group Influence : The methyl substitution at the 4-position may influence binding affinity to target proteins, thereby modulating biological responses.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Related Compounds | IC50 Values (µM) | References |

|---|---|---|---|

| Antimicrobial | Various pyrimidines | 0.5 - 10 | |

| Anti-inflammatory | Similar structures | 1.0 - 5 | |

| Cytotoxicity | Pyrimidine derivatives | >10 |

Case Studies

-

Antimicrobial Activity :

A study highlighted the antimicrobial potential of pyrimidine derivatives, including this compound, showing effective inhibition against various bacterial strains. The results indicated that modifications in the pyrimidine structure could enhance antimicrobial efficacy. -

Anti-inflammatory Properties :

Research focusing on the anti-inflammatory effects of similar compounds revealed that derivatives effectively inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties, warranting further investigation. -

Cytotoxic Studies :

Initial cytotoxicity assays indicated that while some derivatives exhibited significant cytotoxic effects against cancer cell lines, others showed minimal activity. This variability underscores the importance of structural modifications in enhancing therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.